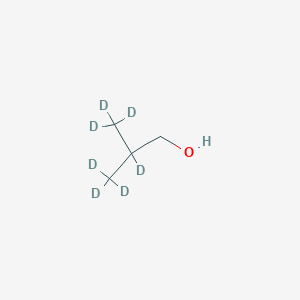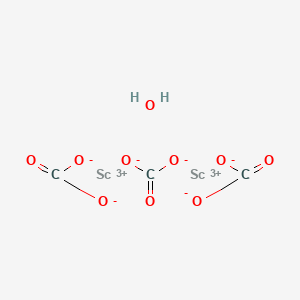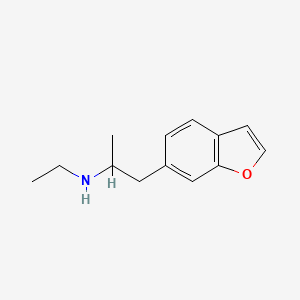![molecular formula C₂₃H₂₂O₃ B1144988 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene CAS No. 1094898-04-0](/img/new.no-structure.jpg)
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an organic compound with the molecular formula C23H22O3 It is characterized by the presence of a naphthalene core substituted with methoxy and methoxyethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with 2,6-bis(2-methoxyethenyl)benzene under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the methoxyethenyl groups can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene core, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated methoxyethenyl derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
科学研究应用
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methoxyethenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxybenzene
- 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxyanthracene
Uniqueness
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
1094898-04-0 |
|---|---|
分子式 |
C₂₃H₂₂O₃ |
分子量 |
346.42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)



